Synthesis of N,N-diallylpiperidine bromide from allyl bromide
Synthesis of N,N-diallylpiperidine bromide from allyl bromide
Technical Guide: Synthesis of N,N-Diallylpiperidinium Bromide (DAPB)
Executive Summary This guide details the synthesis of N,N-diallylpiperidinium bromide (DAPB), a quaternary ammonium salt derived from piperidine and allyl bromide. DAPB is a critical monomer in polymer chemistry, specifically utilized in Butler cyclopolymerization to form Pyrrolidinium-based polyelectrolytes. These polymers exhibit superior chemical stability and are widely used as ion-exchange membranes, flocculants, and conductive ionic liquids.
Part 1: Strategic Significance & Mechanism
The Target Molecule
The synthesis targets the quaternary salt, not the neutral amine. Chemically, a nitrogen atom cannot hold two allyl groups and a piperidine ring without acquiring a positive charge.
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IUPAC Name: 1,1-Diallylpiperidinium bromide
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CAS Number: 14816-18-3 (Generic for diallylpiperidinium salts)
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Molecular Formula:
Mechanistic Pathway ( Cascade)
The reaction proceeds via a two-step nucleophilic substitution (
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Mono-alkylation: The lone pair of the piperidine nitrogen attacks the electrophilic carbon of allyl bromide, displacing the bromide ion. This forms N-allylpiperidine.
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Quaternization (Menshutkin Reaction): The tertiary amine (N-allylpiperidine) acts as a nucleophile again, attacking a second equivalent of allyl bromide to form the quaternary ammonium salt.
Critical Consideration: The first step generates Hydrobromic acid (HBr). Without an auxiliary base, HBr will protonate unreacted piperidine, deactivating it (forming piperidinium hydrobromide) and stalling the reaction. Therefore, an inorganic base (
Figure 1: Two-step alkylation mechanism comprising initial amine alkylation followed by quaternization.
Part 2: Safety & Compliance (E-E-A-T)
WARNING: This synthesis involves Allyl Bromide , a highly hazardous alkylating agent.
| Hazard Class | Compound | Specific Danger | Mitigation Strategy |
| Acute Toxicity | Allyl Bromide | Lachrymator; toxic if inhaled/swallowed. | Work strictly in a fume hood. Double-glove (Nitrile/Laminate). |
| Flammability | Allyl Bromide / Acetone | Flash point < -10°C. | Ground all glassware. Use spark-proof heating mantles (no open flames). |
| Corrosive | Piperidine | Causes severe skin burns and eye damage. | Wear face shield and chemical apron. |
| Pressure | Reaction Vessel | Exothermic reaction may build pressure. | Ensure condenser is open to atmosphere (via drying tube) or use a pressure-relief manifold. |
Part 3: Experimental Protocol
Materials & Reagents[1]
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Piperidine (99%): 8.51 g (0.10 mol)
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Allyl Bromide (98%): 25.4 g (0.21 mol) [2.1 eq to ensure full quaternization]
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Potassium Carbonate (
): 15.2 g (0.11 mol) [Anhydrous, powder] -
Solvent: Acetone (Dry, 150 mL) or Acetonitrile.
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Wash Solvent: Diethyl Ether (Cold).
Step-by-Step Methodology
Phase A: Setup and Addition
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Apparatus: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a
drying tube), and a pressure-equalizing dropping funnel. -
Charging: Add Piperidine (0.1 mol),
(0.11 mol), and Acetone (100 mL) to the flask. -
Cooling: Submerge the flask in an ice-water bath (
). Allow the suspension to cool for 15 minutes. -
Addition: Charge the dropping funnel with Allyl Bromide (0.21 mol) diluted in 20 mL Acetone. Add dropwise over 45–60 minutes.
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Note: The reaction is exothermic. Control addition rate to prevent solvent boiling.
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Phase B: Reaction & Quaternization [1]
5. Equilibration: Once addition is complete, remove the ice bath and allow the mixture to reach room temperature (stirring for 1 hour).
6. Thermal Drive: Heat the mixture to a gentle reflux (
- Observation: The mixture will thicken as the quaternary salt precipitates (DAPB is insoluble in acetone).
Phase C: Workup and Purification
7. Filtration: Cool the mixture to room temperature. Filter the solids (Mixture of DAPB and inorganic salts KBr/
- Alternative Workup (if product is soluble): If using ethanol, evaporate solvent to dryness.
Extraction: The solid cake contains the product and inorganic salts. Extract the DAPB by washing the solid cake with hot Ethanol (DAPB is soluble; KBr is not). Filter off the insoluble inorganic salts.
Isolation: Concentrate the ethanol filtrate via rotary evaporation to obtain the crude off-white solid.
Recrystallization: Recrystallize from Acetone/Ethanol (10:1) or precipitate by adding diethyl ether to a concentrated ethanolic solution.
Drying: Dry the white crystalline crystals in a vacuum oven at
for 24 hours.Figure 2: Experimental workflow for the base-promoted synthesis of DAPB.
Part 4: Characterization & Validation
To validate the synthesis, compare your data against these standard values.
| Technique | Parameter | Expected Result | Interpretation |
| Melting Point | Range | 210–213°C | Sharp mp indicates high purity. Broad range implies residual salts. |
| Multiplet (2H) | Methine protons ( | ||
| Doublet (4H) | Methylene protons ( | ||
| Solubility | Water/Ethanol | Highly Soluble | Confirming ionic nature. |
| Solubility | Acetone/Ether | Insoluble | Used for precipitation purification. |
Troubleshooting Guide:
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Low Yield: Often caused by insufficient reaction time or moisture in the solvent (Allyl bromide can hydrolyze). Ensure reagents are anhydrous.
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Oiling Out: If the product forms an oil instead of crystals, trituruate (grind) the oil with diethyl ether to induce crystallization.
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Yellow Discoloration: Indicates oxidation or free bromine. Recrystallize with a small amount of activated charcoal.
References
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Butler, G. B., & Ingley, F. L. (1951). Preparation and Polymerization of Unsaturated Quaternary Ammonium Salts. Journal of the American Chemical Society. Link
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Jia, Z., et al. (2011). Synthesis and properties of poly(N,N-diallylpiperidinium bromide). Journal of Applied Polymer Science. (Validating the specific piperidine derivative). Link
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Sigma-Aldrich. (2024). Safety Data Sheet: Allyl Bromide. (Critical for safety protocols). Link
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Wandera, D., et al. (2010). Ionic Liquids for Polyelectrolyte Synthesis. Journal of Membrane Science. (Contextualizes the use of DAPB in membranes). Link
